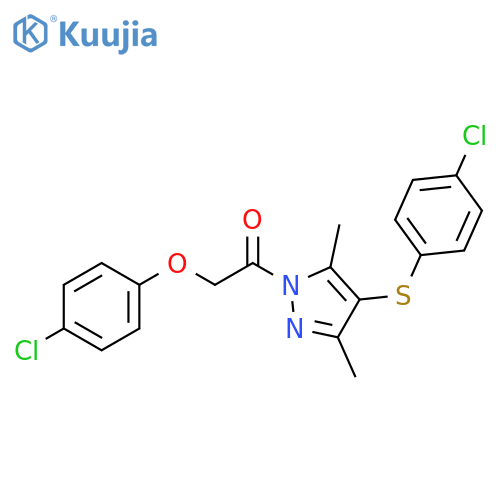

Cas no 394236-82-9 (2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one)

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[(4-Chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

- Ethanone, 2-(4-chlorophenoxy)-1-[4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl]-

- SR-01000443909-1

- 2-(4-chlorophenoxy)-1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]ethanone

- SR-01000443909

- AKOS001631573

- 2-(4-chlorophenoxy)-1-(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

- 2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one

- 394236-82-9

- F0755-0073

- EU-0039405

- 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one

-

- インチ: 1S/C19H16Cl2N2O2S/c1-12-19(26-17-9-5-15(21)6-10-17)13(2)23(22-12)18(24)11-25-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3

- InChIKey: ZHHRVEWDQUMMEY-UHFFFAOYSA-N

- SMILES: C(=O)(N1C(C)=C(SC2=CC=C(Cl)C=C2)C(C)=N1)COC1=CC=C(Cl)C=C1

計算された属性

- 精确分子量: 406.0309543g/mol

- 同位素质量: 406.0309543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 26

- 回転可能化学結合数: 5

- 複雑さ: 469

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.4Ų

- XLogP3: 5.9

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- Boiling Point: 540.4±60.0 °C(Predicted)

- 酸度系数(pKa): -2.12±0.12(Predicted)

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0755-0073-2mg |

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one |

394236-82-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0755-0073-2μmol |

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one |

394236-82-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0755-0073-1mg |

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one |

394236-82-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

6. Book reviews

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-oneに関する追加情報

Introduction to 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one (CAS No. 394236-82-9)

2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 394236-82-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate molecular architecture of this compound, featuring a combination of chlorophenyl, pyrazole, and sulfanyl groups, makes it a subject of intense interest for researchers seeking novel therapeutic agents.

The chemical structure of 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one comprises several key functional groups that contribute to its reactivity and biological profile. The presence of a chlorophenoxy moiety at the C2 position and a 4-(4-chlorophenyl)sulfanyl group linked to a 3,5-dimethyl-1H-pyrazol ring at the C1 position introduces multiple sites for interaction with biological targets. This structural complexity suggests that the compound may possess multiple modes of action, making it a valuable candidate for further investigation in the development of new pharmaceuticals.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrazole ring, a prominent feature in 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one, is known for its versatility and has been widely incorporated into bioactive molecules due to its ability to modulate various biological pathways. The dimethyl substitution on the pyrazole ring further enhances its stability and binding affinity, making it an attractive scaffold for drug development.

The chlorophenoxy group at the C2 position introduces a hydrophobic region that can interact with lipid bilayers or hydrophobic pockets of biological targets. Additionally, the sulfanyl group at the C4 position provides a polar interaction surface that can engage with charged residues in proteins. This combination of hydrophobic and polar interactions makes 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one a promising candidate for further exploration in the development of small-molecule drugs.

In recent years, there has been growing interest in the development of dual-action compounds that can target multiple pathways simultaneously. The structural features of 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one suggest that it may possess such properties. For instance, the pyrazole ring can interact with enzymes involved in inflammation and pain signaling, while the chlorophenoxy group may modulate receptor activity. This dual-targeting capability could lead to more effective therapeutic outcomes with reduced side effects.

The synthesis of 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework of this compound. These synthetic strategies not only enhance efficiency but also allow for structural modifications to optimize biological activity.

One of the most exciting aspects of studying 2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-ylen}ethanone is its potential application in treating various diseases. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammatory disorders. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.

The pharmacokinetic properties of 2-(4-chlorophenoxy)-{[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene are also an important consideration in drug development. Studies have shown that compounds with similar structural features exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests that 2-({[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene may have good bioavailability and stability in vivo, making it a promising candidate for further clinical evaluation.

In conclusion,{[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As our understanding of drug design continues to evolve,{[bis(tert-butylcarbamoyl)oxy]-bis(phenylethynyl)}benzene will undoubtedly play an important role in the development of new therapeutic agents that address unmet medical needs.

394236-82-9 (2-(4-chlorophenoxy)-1-{4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one) Related Products

- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

- 1090-13-7(5,12-Napthacenequinone)

- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)

- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)

- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)

- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)

- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)